molecular formula C22H18N2O6 B456088 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenoxy)propanamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenoxy)propanamide

Cat. No.: B456088
M. Wt: 406.4g/mol
InChI Key: JSZFPFVRXAEGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenoxy)propanamide is a complex organic compound that belongs to the class of dibenzofurans This compound is characterized by its unique structure, which includes a dibenzofuran core substituted with methoxy and nitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenoxy)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of biphenyl derivatives under oxidative conditions.

    Nitration: The nitrophenoxy group can be introduced by nitration of a phenol derivative, followed by etherification with the dibenzofuran core.

    Amidation: The final step involves the formation of the amide bond through a reaction between the nitrophenoxy-substituted dibenzofuran and a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine, and bases like sodium hydroxide for nucleophilic substitutions.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated or other substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenoxy)propanamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in redox reactions, while the dibenzofuran core can intercalate with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-aminophenoxy)propanamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-hydroxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenoxy)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenoxy)propanamide is unique due to the combination of its methoxy and nitrophenoxy substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H18N2O6

Molecular Weight

406.4g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-(2-nitrophenoxy)propanamide

InChI

InChI=1S/C22H18N2O6/c1-13(29-19-10-6-4-8-17(19)24(26)27)22(25)23-16-12-20-15(11-21(16)28-2)14-7-3-5-9-18(14)30-20/h3-13H,1-2H3,(H,23,25)

InChI Key

JSZFPFVRXAEGIG-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)OC4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)OC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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